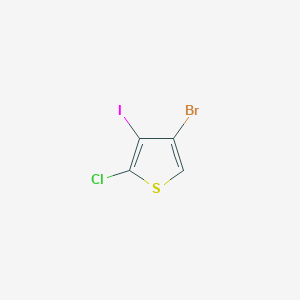

4-Bromo-2-chloro-3-iodothiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4HBrClIS |

|---|---|

Molecular Weight |

323.38 g/mol |

IUPAC Name |

4-bromo-2-chloro-3-iodothiophene |

InChI |

InChI=1S/C4HBrClIS/c5-2-1-8-4(6)3(2)7/h1H |

InChI Key |

WSYWUYOANVRIOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(S1)Cl)I)Br |

Origin of Product |

United States |

Reactivity Profiles and Reaction Mechanisms of 4 Bromo 2 Chloro 3 Iodothiophene

Electrophilic and Nucleophilic Aromatic Substitution on Polyhalogenated Thiophenes

The aromatic nature of the thiophene (B33073) ring allows it to undergo both electrophilic and nucleophilic substitution reactions, though its reactivity is significantly modulated by the attached halogens. uop.edu.pk

In electrophilic aromatic substitution (SEAr), the thiophene ring is generally more reactive than benzene (B151609), with a strong preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). uop.edu.pkyoutube.comyoutube.com This selectivity is due to the superior stabilization of the carbocation intermediate (the sigma complex) when the attack occurs at an α-position, allowing for more effective delocalization of the positive charge involving the sulfur atom's lone pairs.

For 4-Bromo-2-chloro-3-iodothiophene (B6182626), the C5 position is the only available site for electrophilic attack. The halogens are deactivating, electron-withdrawing groups, which reduce the ring's nucleophilicity and slow down the reaction rate compared to unsubstituted thiophene. However, they are ortho, para-directing. In this specific molecule:

The chloro group at C2 directs incoming electrophiles to the C5 position (para).

The bromo group at C4 directs to the C5 position (ortho).

The iodo group at C3 directs to the C2 and C5 positions (ortho and para, respectively).

Thus, all present halogens cooperatively direct electrophilic substitution to the vacant C5 position, making this position highly activated for functionalization.

Nucleophilic aromatic substitution (SNAr) on thiophenes is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org Halogens can serve as leaving groups in SNAr reactions. The reaction proceeds through a negatively charged Meisenheimer complex intermediate. wikipedia.orgyoutube.com For the reaction to occur, the ring must be sufficiently electron-poor. The activating group's ability to stabilize the negative charge of the intermediate is crucial, with stabilization being most effective when the group is ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the collective electron-withdrawing effect of the three halogens makes the ring susceptible to nucleophilic attack, with each halogen atom being a potential leaving group.

The presence of three different halogens introduces competitive reaction pathways. In SNAr reactions, the identity of the leaving group is critical. While typically the C-I bond is the weakest and iodine the best leaving group among halogens in many substitution reactions, in nucleophilic aromatic substitution, the trend can be reversed (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is often the initial attack of the nucleophile on the carbon atom, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. youtube.com

Therefore, a nucleophile could potentially attack the carbon at C2 (bonded to Cl), C3 (bonded to I), or C4 (bonded to Br). The precise outcome would depend on a balance of factors: the electrophilicity of the carbon atom (influenced by the electronegativity of the attached halogen) and the stability of the C-X bond (C-I < C-Br < C-Cl).

Organometallic Transformations Involving Halogenated Thiophenes

Organometallic chemistry offers powerful tools for the selective functionalization of polyhalogenated thiophenes, primarily through halogen-metal exchange and subsequent cross-coupling reactions. wikipedia.org

One of the most synthetically useful reactions for polyhalogenated heterocycles is the halogen-metal exchange. This reaction typically involves treating the halo-thiophene with an organolithium reagent (like n-butyllithium) or by forming a Grignard reagent with magnesium metal. saylor.orgutexas.eduwikipedia.orgmasterorganicchemistry.com The selectivity of this exchange is highly predictable and follows the order of halogen reactivity: I > Br > Cl. wikipedia.orgchemohollic.com

For this compound, treatment with reagents like n-BuLi or i-PrMgCl at low temperatures would selectively replace the most reactive halogen, iodine, at the C3 position. This provides a regioselective route to form 4-bromo-2-chloro-3-thienyllithium or the corresponding Grignard reagent, leaving the bromine and chlorine atoms untouched. saylor.orgwikipedia.orgresearchgate.net This high selectivity is crucial for directed synthesis, allowing for the introduction of various electrophiles at a specific position.

| Halogen at Position | Reactivity Order | Predicted Primary Product |

|---|---|---|

| Iodine (C3) | 1 (Most Reactive) | 4-Bromo-2-chloro-3-thienyllithium/magnesium |

| Bromine (C4) | 2 | Minor or no reaction at this site |

| Chlorine (C2) | 3 (Least Reactive) | No reaction at this site |

This table outlines the expected outcome of a halogen-metal exchange reaction on this compound based on established halogen reactivity trends.

The organometallic intermediates generated via halogen-metal exchange are powerful nucleophiles for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. wikipedia.orgyoutube.com Palladium-catalyzed reactions such as Suzuki, Stille, Negishi, and Kumada couplings are widely employed. libretexts.orggoogle.com

Starting from the selectively formed 4-bromo-2-chloro-3-thienylmagnesium chloride, a Suzuki coupling with an aryl boronic acid could be used to introduce an aryl group at the C3 position. Similarly, the thienyllithium species can react with a variety of electrophiles.

| Thienyl Reagent | Coupling Partner (Electrophile) | Reaction Type | Potential Product |

|---|---|---|---|

| 4-Bromo-2-chloro-3-thienylmagnesium chloride | Aryl-B(OH)₂ | Suzuki Coupling | 3-Aryl-4-bromo-2-chlorothiophene |

| 4-Bromo-2-chloro-3-thienyllithium | (CH₃)₃SnCl | Stannylation | 4-Bromo-2-chloro-3-(trimethylstannyl)thiophene |

| 4-Bromo-2-chloro-3-thienyllithium | CO₂ | Carboxylation | 4-Bromo-2-chloro-3-thiophenecarboxylic acid |

This table illustrates the synthetic possibilities following the selective formation of an organometallic reagent from this compound.

Photochemical and Thermal Reactivity Studies

The study of photochemical and thermal reactions provides insight into the stability and alternative reaction pathways of halogenated compounds.

The photochemical reactivity of halothiophenes often involves the cleavage of the carbon-halogen bond. scispace.com The energy required for this cleavage depends on the halogen, with the C-I bond being the most susceptible to photocleavage, followed by C-Br and C-Cl. Upon irradiation with UV light, this compound would be expected to preferentially lose the iodine atom at the C3 position, generating a thienyl radical. This radical intermediate can then participate in various reactions, such as substitution with the solvent molecule (e.g., arylation if conducted in benzene) or other radical trapping agents.

Thermal decomposition of halogenated organic compounds is also initiated by the cleavage of the weakest carbon-halogen bond. rsc.orgnih.gov Therefore, upon heating to a sufficiently high temperature, this compound would likely decompose via the initial loss of an iodine atom. The stability of such polyhalogenated compounds is generally lower than their non-halogenated counterparts, but the specific decomposition temperature and products would require experimental analysis.

Photodissociation Dynamics of Carbon-Halogen Bonds in Thiophene Systems

The photodissociation of halogenated thiophenes is a process governed by the relative strengths of the carbon-halogen (C-X) bonds. In the case of this compound, the varying bond dissociation energies (BDEs) of the C-Cl, C-Br, and C-I bonds will dictate the primary fragmentation pathway upon photoexcitation.

Computational studies on halo-heterocycles have consistently shown that the C-X bond strength decreases as the halogen atom's size increases. nih.gov This trend is a consequence of the increasing atomic radius and the correspondingly longer and weaker covalent bond formed with carbon. youtube.com Therefore, in this compound, the C-I bond is the weakest, followed by the C-Br bond, and finally the C-Cl bond, which is the strongest of the three.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |

| C-Cl | ~328 |

| C-Br | ~276 |

| C-I | ~240 |

| (Data based on representative haloalkanes and serves as a general comparison) youtube.com |

This hierarchy of bond strengths strongly suggests that the primary photodissociation pathway for this compound will involve the cleavage of the C-I bond at the 3-position. This selective bond breaking is a key feature of polyhalogenated compounds and is a critical consideration in their application in photochemistry and materials science.

Thiophene Ring Fragmentation (TRF) Mechanisms in Halogenated Analogues

Beyond the initial C-X bond cleavage, the subsequent fragmentation of the thiophene ring itself is a complex process. Studies on halogenated thiophenes have revealed that thiophene ring fragmentation (TRF) is often initiated by the migration of a halogen atom or a hydrogen atom, followed by the opening of the ring through the cleavage of either a carbon-carbon (C-C) or a carbon-sulfur (C-S) bond. This can lead to the formation of various smaller, charged, or radical species.

For instance, in related chloro-substituted thiophenes, it has been observed that the TRF process can be initiated by the migration of a chlorine atom. This initial step is then followed by ring-opening, leading to a variety of fragmentation products. Given the presence of three different halogens in this compound, the potential for various rearrangement and fragmentation pathways is significant. The "halogen dance," a phenomenon where halogen atoms migrate around the aromatic ring under certain conditions, could also play a role in the fragmentation mechanism of this molecule, leading to a complex mixture of products. researchgate.netresearchgate.net

Investigations into Non-Covalent Interactions

Non-covalent interactions are fundamental to understanding the supramolecular chemistry of this compound. The presence of multiple halogen atoms and a sulfur heteroatom provides several sites for engaging in both halogen and chalcogen bonding, which are crucial for crystal engineering and the design of functional materials.

Halogen Bonding and its Role in Supramolecular Architectures

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of a halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl. acs.orgtuni.fi In this compound, all three halogen atoms have the potential to act as halogen bond donors.

The iodine atom at the 3-position is the most potent halogen bond donor due to its large and highly positive σ-hole. acs.orgtuni.fi The bromine atom at the 4-position would be the next most effective, followed by the chlorine atom at the 2-position. This hierarchy allows for a high degree of control in designing supramolecular structures, as the iodine atom will preferentially engage in halogen bonding over the bromine and chlorine atoms. The interaction energies of these bonds can be substantial, influencing the packing of molecules in the solid state and the formation of co-crystals. acs.orgtuni.fi

| Halogen Bond Donor | Relative Strength |

| Thiophene-I | Strongest |

| Thiophene-Br | Intermediate |

| Thiophene-Cl | Weakest |

| (General trend observed in halothiophenes) acs.orgtuni.fi |

Chalcogen Bonding in Thiophene-Based Systems

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (in this case, the sulfur of the thiophene ring) acting as an electrophilic center. The presence of electron-withdrawing halogen substituents on the thiophene ring can enhance the positive σ-hole on the sulfur atom, thereby increasing its propensity to engage in chalcogen bonding.

Structural Elucidation Methodologies for 4 Bromo 2 Chloro 3 Iodothiophene

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 4-Bromo-2-chloro-3-iodothiophene (B6182626), a suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional techniques, would be employed to piece together its molecular framework.

The substitution pattern of the thiophene (B33073) ring in this compound is key to its identity. ¹H and ¹³C NMR spectroscopy are primary tools for this purpose. Due to the substitution at positions 2, 3, and 4, only one proton remains on the thiophene ring, specifically at the C-5 position.

The ¹H NMR spectrum would be expected to show a single singlet for the H-5 proton. The chemical shift of this proton is influenced by the electronic effects of the adjacent sulfur atom and the halogens on the ring. The high electronegativity of the chlorine and bromine atoms, along with the polarizability of the iodine atom, would deshield the H-5 proton, leading to a downfield chemical shift.

¹³C NMR spectroscopy provides even more detailed information. Four distinct signals would be expected for the four carbon atoms of the thiophene ring. The chemical shifts of these carbons are significantly affected by the directly attached halogens. The carbon atom bonded to chlorine (C-2) would exhibit a characteristic shift, as would the carbons bonded to bromine (C-4) and iodine (C-3). The carbon bearing the iodine atom (C-3) would likely show a signal at a higher field (lower ppm value) compared to what might be expected based on electronegativity alone, a phenomenon known as the 'heavy atom effect'. The C-5 carbon, bonded to the sole hydrogen, would also have a distinct chemical shift.

To illustrate the expected chemical shifts, a hypothetical data table is presented below. These values are estimations based on known substituent effects on thiophene rings.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | ~7.5 | - |

| C-2 | - | ~130 |

| C-3 | - | ~95 |

| C-4 | - | ~115 |

| C-5 | - | ~135 |

Note: The chemical shifts are hypothetical and for illustrative purposes.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. For this compound, several 2D NMR techniques would be invaluable.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the ¹H and ¹³C signals that are directly bonded. In this case, it would show a cross-peak connecting the signal of the H-5 proton to the signal of the C-5 carbon, confirming their direct attachment.

A Heteronuclear Multiple Bond Correlation (HMBC) spectrum is used to identify longer-range couplings (typically over two or three bonds) between protons and carbons. For this compound, the H-5 proton would be expected to show correlations to the C-4 and C-3 carbons, and possibly to the C-2 carbon, although the latter would be a four-bond coupling and likely weaker. These correlations would be instrumental in confirming the relative positions of the carbon atoms in the thiophene ring.

The following table illustrates the expected key correlations in an HMBC experiment.

Hypothetical Key HMBC Correlations for this compound

| Proton | Correlating Carbons |

| H-5 | C-4, C-3 |

Note: The correlations are hypothetical and for illustrative purposes.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₄HBrClIS. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive pattern of isotopic peaks for the molecular ion.

Isotopic Distribution for the Molecular Ion of this compound

| Isotopic Composition | Theoretical Exact Mass | Relative Abundance |

| C₄H⁷⁹Br³⁵ClI¹²⁷S³² | 349.7824 | 100% |

| C₄H⁸¹Br³⁵ClI¹²⁷S³² | 351.7803 | ~98% |

| C₄H⁷⁹Br³⁷ClI¹²⁷S³² | 351.7795 | ~33% |

| C₄H⁸¹Br³⁷ClI¹²⁷S³² | 353.7774 | ~32% |

Note: The exact masses and relative abundances are calculated based on the natural isotopic abundances of the elements and are for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing how the molecule breaks apart.

In the case of this compound, the fragmentation would likely be initiated by the cleavage of the carbon-halogen bonds. The relative bond strengths (C-Cl > C-Br > C-I) would influence the fragmentation pathways. The initial loss of an iodine radical (I•) would be a probable fragmentation step due to the weaker C-I bond. Subsequent losses of bromine (Br•) and chlorine (Cl•) radicals or other neutral fragments would provide further structural clues. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

Hypothetical Fragmentation Pathway for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [C₄HBrClIS]⁺ | [C₄HBrClS]⁺ | I• |

| [C₄HBrClS]⁺ | [C₄HClS]⁺ | Br• |

| [C₄HBrClS]⁺ | [C₄HBrS]⁺ | Cl• |

Note: The fragmentation pathway is hypothetical and for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a three-dimensional model of the electron density of the molecule, revealing the precise positions of all atoms and the bond lengths and angles between them.

For this compound, a successful X-ray crystallographic analysis would provide definitive proof of the substitution pattern on the thiophene ring. It would also reveal details about the molecular geometry, such as any distortions from planarity in the thiophene ring caused by the bulky halogen substituents. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as halogen bonding, which can be significant for halogen-rich molecules.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Volume (ų) | ~1040 |

| Z | 4 |

Note: The crystallographic data is hypothetical and for illustrative purposes.

Conformation and Packing Analysis in Crystalline States

The conformation of the this compound molecule is expected to be largely planar, a characteristic feature of the thiophene ring. The arrangement of these molecules in a crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces seeking to achieve the most thermodynamically stable arrangement.

In the absence of a direct crystal structure, computational modeling using methods like Density Functional Theory (DFT) can provide valuable insights into the preferred conformation and packing. nih.gov Such studies on related thiophene derivatives have shown that the interplay of various intermolecular interactions dictates the final crystal structure. mdpi.com The size and nature of the halogen substituents play a significant role in determining the packing efficiency. For instance, a comparison of the crystal structures of 4-substituted anilines revealed that while ethynyl, chloro, and bromo derivatives can be isostructural, the larger iodo-substituted analogue often adopts a different packing arrangement to accommodate the bulky iodine atom.

A theoretical analysis of the crystalline state of this compound would likely reveal a dense packing arrangement, influenced by the diverse halogen substituents. The table below outlines the expected crystallographic parameters, based on typical values for halogenated organic compounds.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Molecules per Unit Cell (Z) | 2 or 4 |

| Key Influencing Factors | Halogen-halogen interactions, π-π stacking, steric hindrance |

Intermolecular Interactions and Supramolecular Assembly Elucidation

The supramolecular assembly of this compound in the solid state is expected to be driven by a combination of weak intermolecular forces, including halogen bonding, π-π stacking, and dipole-dipole interactions.

Halogen Bonding: The electron-deficient outer region of a covalently bonded halogen atom (the σ-hole) can act as an electrophile, forming a non-covalent interaction with a nucleophile. In this compound, the iodine and bromine atoms are the most likely candidates for forming significant halogen bonds. Computational studies on the interactions between bromo- and iodo-pentafluorobenzene and thiophene have demonstrated the importance of σ-hole interactions in the formation of dimers. rsc.orgrsc.org The strength of these interactions generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.

Dipole-Dipole Interactions: The presence of multiple electronegative halogen atoms induces a significant dipole moment in the this compound molecule. These dipoles will align in the crystal lattice to maximize attractive interactions and minimize repulsion, further influencing the supramolecular assembly.

The interplay of these interactions would likely lead to a complex and well-ordered three-dimensional network. The table below summarizes the probable intermolecular interactions and their characteristics.

| Interaction Type | Atoms Involved | Expected Strength | Influence on Packing |

| Halogen Bonding (I···S/O/N) | Iodine and a nucleophilic atom on a neighbor | Strongest | Directional, leading to specific and predictable motifs |

| Halogen Bonding (Br···S/O/N) | Bromine and a nucleophilic atom on a neighbor | Moderate | Contributes to the overall stability of the crystal lattice |

| π-π Stacking | Thiophene rings of adjacent molecules | Moderate | Promotes the formation of columnar or layered structures |

| Dipole-Dipole Interactions | Polar C-X bonds of neighboring molecules | Weak | Influences the relative orientation of molecules in the lattice |

Chromatographic and Separation Techniques for Purity Assessment and Isolation

The purification and analysis of this compound would rely on chromatographic techniques that can effectively separate it from starting materials, byproducts, and isomeric impurities.

The choice of chromatographic method would depend on the volatility and polarity of the compound. Given its likely to be a solid or high-boiling liquid, both gas and liquid chromatography could be applicable.

Gas Chromatography (GC): For a volatile compound, GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both purity assessment and identification of impurities. The separation in a GC column is based on the boiling point and the interaction of the analyte with the stationary phase. For halogenated compounds, a non-polar or medium-polarity column would likely provide good separation. However, the use of halogenated solvents in GC-MS can sometimes lead to peak tailing due to interactions with the ion source.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of organic compounds. For this compound, reversed-phase HPLC would be the most probable method of choice. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the compounds, with more non-polar compounds having longer retention times. The significant halogen content of this compound would make it quite non-polar, leading to strong retention on a C18 column.

The separation of halogenated aromatic compounds can be influenced by the nature of the halogen atoms. Studies have shown that the retention of halogenated benzenes in normal-phase HPLC increases with the size of the halogen (I > Br > Cl > F), due to stronger halogen-π interactions with the stationary phase. rsc.org While this is for a normal-phase system, it highlights the influence of halogen identity on chromatographic behavior. In reversed-phase HPLC, a similar trend in retention might be observed due to increasing hydrophobicity with the size of the halogen.

The following table outlines potential starting conditions for the HPLC analysis of this compound.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | Allows for the elution of a range of compounds with varying polarities. |

| Detection | UV (e.g., 254 nm) | Thiophene and its derivatives typically exhibit strong UV absorbance. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10-20 µL | Typical injection volumes for analytical HPLC. |

The isolation of pure this compound would likely involve preparative HPLC or column chromatography on silica (B1680970) gel. Given its expected non-polar nature, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) would be suitable for silica gel chromatography.

Applications of 4 Bromo 2 Chloro 3 Iodothiophene As a Synthetic Building Block

Precursor in the Synthesis of Functionalized Thiophene (B33073) Derivatives

The distinct electronic and steric environments of the halogen substituents on 4-Bromo-2-chloro-3-iodothiophene (B6182626) enable its use as a precursor for a diverse range of functionalized thiophenes. These derivatives are key components in various areas of chemical research.

The presence of multiple halogen atoms on the thiophene ring allows for its use in the construction of highly substituted and complex organic molecules. For instance, it can be employed in palladium-mediated coupling and iodocyclization techniques to create intricate molecular frameworks. nih.gov This approach is valuable in the synthesis of compounds with specific biological activities or material properties.

The differential reactivity of the C-I, C-Br, and C-Cl bonds in this compound is the cornerstone of its utility in divergent synthesis. This allows chemists to selectively react at one position while leaving the others intact for subsequent transformations. This step-wise functionalization is a powerful strategy for creating a library of related compounds from a single starting material.

Monomer and Intermediate in Materials Science Research

In the realm of materials science, this compound serves as a crucial monomer and intermediate for the creation of novel organic materials. Its ability to undergo various coupling reactions makes it a valuable component in the design of functional polymers and molecular architectures.

This halogenated thiophene can be incorporated into conjugated polymer systems. These polymers, which feature alternating single and double bonds, often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.

The use of this compound facilitates the development of sophisticated thiophene-based molecular architectures. These structures are designed to have specific electronic and self-assembly properties, which are critical for the performance of advanced materials in devices such as organic thin-film transistors. chemicalbook.com The ability to control the arrangement of molecules on a surface is crucial for creating functional nanostructures. mdpi.com

Advanced Organic Synthesis Research

The unique reactivity of this compound makes it a subject of interest in advanced organic synthesis research. researchgate.net Studies often focus on exploring new synthetic methodologies and understanding the principles that govern the reactivity of such polyhalogenated systems. kth.se This research contributes to the broader field of organic chemistry by expanding the toolbox of reactions available to synthetic chemists.

Catalyst Ligand Precursors in Organometallic Chemistry

The rigid, heteroaromatic scaffold of thiophene is a desirable feature in the design of ligands for organometallic catalysts. By functionalizing this compound, it is possible to synthesize novel phosphine (B1218219) and bipyridine-type ligands, which are crucial in many catalytic processes. nih.govorganic-chemistry.org The predictable regioselectivity of cross-coupling reactions is key to creating these precursors. nih.gov

The most reactive site, the C-I bond at position 3, is typically the first to undergo reaction in palladium-catalyzed processes such as Suzuki or Stille couplings. This allows for the initial introduction of a coordinating group. Subsequently, the C-Br bond at position 4 can be functionalized under slightly more forcing conditions, allowing for the creation of bidentate or multidentate ligand systems. The C-Cl bond at position 2 is the most inert and generally requires specific catalyst systems to react, providing a further point for diversification or remaining as a non-reactive site to influence the ligand's electronic properties.

Potential Synthesis of Thiophene-Based Phosphine Ligands:

A hypothetical, yet chemically sound, approach to a thiophene-based phosphine ligand could involve a sequential, regioselective cross-coupling strategy. The predictable reactivity of the halogens allows for a step-by-step construction.

Interactive Data Table: Hypothetical Synthesis of a Thiophene-Phosphine Ligand

| Step | Reaction Type | Reactants | Product | Key Feature |

| 1 | Suzuki Coupling | This compound, Arylboronic acid | 4-Bromo-2-chloro-3-arylthiophene | Selective C-I bond functionalization |

| 2 | Buchwald-Hartwig | 4-Bromo-2-chloro-3-arylthiophene, Diphenylphosphine | 2-Chloro-3-aryl-4-(diphenylphosphino)thiophene | Selective C-Br bond functionalization |

This step-wise approach allows for the precise placement of phosphine groups, which are fundamental for the performance of catalysts in reactions like hydroformylation, hydrogenation, and cross-coupling. organic-chemistry.orgmdpi.com The remaining chloro-substituent can sterically and electronically tune the final ligand, influencing the efficacy and selectivity of the resulting metal complex.

Potential Synthesis of Thiophene-Bipyridine Ligands:

Similarly, this compound can serve as a precursor for thiophene-appended bipyridine ligands, which are important in photochemistry and catalysis. nih.govacs.orgmdpi.com A plausible synthetic route would again exploit the differential reactivity of the halogens to build the bipyridine moiety onto the thiophene core. For example, a Suzuki coupling could be employed to connect the thiophene to a bromo-bipyridine unit.

Building Blocks for Complex Heterocyclic Systems

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Polyhalogenated thiophenes are valuable starting materials for creating complex, fused-ring structures, such as thienopyrazines, thienopyridazines, and other related heterocycles. organic-chemistry.orgnih.gov These fused systems often exhibit interesting electronic and photophysical properties.

The synthesis of these complex systems from this compound would rely on sequential functionalization, where the halogens are replaced step-by-step to build the new fused ring. For instance, the synthesis of a substituted thienopyrazine derivative could be envisioned.

Potential Synthesis of a Fused Thienopyrazine System:

A hypothetical pathway to a thienopyrazine, a valuable scaffold in electronic materials, could involve the following steps:

Initial Coupling: A Sonogashira or Suzuki coupling at the C-3 iodo position to introduce a desired substituent.

Diamination Precursor: A double Buchwald-Hartwig amination reaction, first at the C-4 bromo position and then at the C-2 chloro position, to install two adjacent amino groups. This step would likely require a robust catalyst system capable of activating the inert C-Cl bond.

Cyclocondensation: The resulting 3,4-diaminothiophene (B2735483) derivative can then undergo a cyclocondensation reaction with an α-dicarbonyl compound (like glyoxal (B1671930) or a substituted derivative) to form the fused pyrazine (B50134) ring.

This stepwise approach provides a high degree of control over the final structure of the complex heterocyclic system.

Interactive Data Table: Hypothetical Synthesis of a Fused Thienopyrazine

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | R-B(OH)₂, Pd catalyst | 4-Bromo-3-R-2-chlorothiophene | Suzuki Coupling |

| 2 | 4-Bromo-3-R-2-chlorothiophene | H₂N-PG, Pd catalyst | 4-(PG-amino)-3-R-2-chlorothiophene | Buchwald-Hartwig Amination |

| 3 | 4-(PG-amino)-3-R-2-chlorothiophene | H₂N-PG, Pd catalyst | 2,4-Di(PG-amino)-3-R-thiophene | Buchwald-Hartwig Amination |

| 4 | 2,4-Diamino-3-R-thiophene (after deprotection) | R'CO-COR' | Substituted Thieno[3,4-b]pyrazine | Cyclocondensation |

PG = Protecting Group; R, R' = Organic substituents

The ability to selectively functionalize each position of the thiophene ring makes this compound a powerful, albeit specialized, building block for constructing elaborate heterocyclic frameworks with precisely controlled substitution patterns.

Q & A

What are the optimal synthetic routes for 4-Bromo-2-chloro-3-iodothiophene, and how can regioselectivity be controlled during sequential halogenation?

Basic Question

Synthesizing trihalogenated thiophenes like this compound requires sequential halogenation under controlled conditions. Bromination and iodination typically proceed via electrophilic substitution, while chlorination may require catalysts (e.g., FeCl₃ or AlCl₃) to enhance reactivity . Regioselectivity is influenced by steric and electronic factors: electron-withdrawing halogens direct subsequent substitutions to less hindered positions. For example, the bulky iodine atom at position 3 may hinder further substitution at adjacent sites. Kinetic vs. thermodynamic control should be evaluated using temperature-modulated reactions (e.g., low temps favor kinetic products). Monitor reaction progress via LC-MS or TLC, and validate regiochemistry using -/-NMR coupling patterns .

How can density functional theory (DFT) predict the electronic structure and reactivity of this compound in cross-coupling reactions?

Advanced Question

DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Ullmann couplings . Basis sets like 6-311+G(d,p) are recommended for halogenated systems. For example, the iodine atom’s polarizability may lower LUMO energy, enhancing oxidative addition with Pd(0) catalysts. Compare computed activation energies for different coupling pathways to identify dominant mechanisms. Validate predictions experimentally using cyclic voltammetry (e.g., redox potentials for iodine vs. bromine substituents) .

What spectroscopic and crystallographic techniques resolve contradictions in structural assignments of halogenated thiophenes?

Basic Question

Conflicting data from NMR (e.g., overlapping signals) or mass spectrometry (isobaric fragments) can arise due to rotational isomers or residual solvents. Use high-field NMR (≥500 MHz) with -decoupling (if applicable) and 2D techniques (COSY, HSQC) to assign signals unambiguously. For crystallographic validation, employ single-crystal X-ray diffraction with SHELXL refinement . If crystal growth is challenging (common for oily trihalothiophenes), use microcrystal electron diffraction (MicroED) or computational structure optimization via DFT. Cross-validate spectral data with synthetic intermediates to trace discrepancies .

How do steric and electronic effects of multiple halogens influence the electrochemical reduction of this compound?

Advanced Question

Electrochemical reduction at carbon cathodes in DMF with tetraalkylammonium electrolytes can cleave C–X bonds selectively. The reduction potentials () follow the trend: C–I < C–Br < C–Cl due to bond dissociation energies. Steric hindrance from iodine at position 3 may slow reduction kinetics at adjacent bromine (position 4). Use cyclic voltammetry to map reduction waves and controlled-potential electrolysis to isolate intermediates (e.g., dehalogenated thiophenes). Compare experimental with DFT-computed electron affinities to reconcile deviations .

What strategies optimize the purification of this compound to achieve >95% purity for catalytic studies?

Basic Question

Trihalothiophenes often co-elute with dihalogenated byproducts. Use gradient flash chromatography (silica gel, hexane/EtOAc) with UV detection (λ = 254 nm). For persistent impurities, employ recrystallization in ethanol/water or size-exclusion chromatography. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Note that iodine’s high atomic mass may skew combustion analysis; supplement with high-resolution mass spectrometry (HRMS) .

How can conflicting reports on the stability of this compound under thermal or photolytic conditions be reconciled?

Advanced Question

Discrepancies in stability studies may arise from varying experimental setups (e.g., light sources, solvent polarity). Conduct accelerated degradation studies:

- Thermal stability : Use thermogravimetric analysis (TGA) at 25–150°C in inert vs. oxidative atmospheres.

- Photostability : Expose to UV (254 nm) and monitor decomposition via -NMR.

Cross-reference with computational bond dissociation energies (BDEs) from DFT. For instance, weaker C–I bonds may predispose the compound to photolytic cleavage. Store samples in amber vials at –20°C under argon to mitigate degradation .

What role does halogen bonding play in the crystal packing and supramolecular assembly of this compound?

Advanced Question

Halogen bonding (C–X···X–C) can dominate crystal packing. Analyze X-ray data for short intermolecular contacts (< sum of van der Waals radii). Iodine’s polarizability strengthens these interactions compared to bromine or chlorine. Use Hirshfeld surface analysis to quantify contact contributions. For co-crystallization studies, select partners with complementary hydrogen-bond donors (e.g., pyridines) to compete with halogen bonding .

How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in mechanistic studies of this compound’s reactivity?

Advanced Question

Site-specific -labeling at the thiophene ring enables tracking of bond cleavage/formation via -NMR. Deuterated analogs (e.g., C–D bonds adjacent to halogens) reveal kinetic isotope effects in dehalogenation or cross-coupling. Synthesize labeled compounds via halogen-lithium exchange followed by quenching with or D₂O. Compare isotopic distribution using HRMS and reaction kinetics via stopped-flow spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.